

A Comparative Analysis of EINECS 259-760-9 and Commercially Significant Fragrance Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest					
Compound Name:	EINECS 259-760-9				
Cat. No.:	B8706398	Get Quote			

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical compound identified by EINECS number 259-760-9 against other structurally related and commercially significant fragrance ketones. The analysis focuses on key performance metrics relevant to the fragrance industry, supported by established experimental protocols.

Introduction

The compound registered under **EINECS 259-760-9** is chemically known as 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one, with CAS number 55695-36-8. While its structure, featuring a substituted cyclohexene ring and a ketone functional group, is analogous to many well-known fragrance molecules, it is important to note that this specific chemical is not currently utilized as a commercial fragrance or flavor ingredient.

For the purpose of this guide, a comparative analysis will be conducted between **EINECS 259-760-9** and three widely used fragrance ketones that share structural similarities: alpha-Ionone, alpha-Isomethyl ionone, and beta-Damascone. These compounds, often referred to as rose ketones, are integral to the perfumer's palette, offering distinct and powerful scent profiles. This comparison will serve to benchmark the theoretical properties of **EINECS 259-760-9** against established industry standards.



Comparative Data of Selected Ketones

The following table summarizes the key physicochemical and olfactory properties of the selected ketones. This quantitative data allows for a direct comparison of their performance characteristics.

Property	EINECS 259- 760-9	alpha-lonone	alpha- Isomethyl ionone	beta- Damascone
IUPAC Name	1-(2,2,4- Trimethyl-3- cyclohexen-1- yl)ethanone	(3E)-4-(2,6,6- Trimethylcyclohe x-2-en-1-yl)but-3- en-2-one	(E)-3-Methyl-4- (2,6,6-trimethyl- 2-cyclohexen-1- yl)but-3-en-2-one	(E)-1-(2,6,6- Trimethyl-1- cyclohexen-1- yl)but-2-en-1-one
CAS Number	55695-36-8	127-41-3	127-51-5	23726-91-2
EINECS Number	259-760-9	204-841-6	204-846-3	245-842-1
Molecular Formula	C11H18O	C13H20O	C14H22O	С13Н20О
Molecular Weight	166.26 g/mol [1]	192.30 g/mol [2]	206.32 g/mol [3]	192.30 g/mol [4]
Odor Profile	Not used as fragrance	Sweet, floral (violet), woody, powdery, with berry nuances[5]	Floral (violet, orris), woody, powdery, with fruity tea-like notes[1][7]	Fruity (plum, blackcurrant), floral (rose), with honey and tobacco undertones[8][9]
Odor Threshold	N/A	~0.007 ppb	Medium Strength	~0.009 ppb
Vapor Pressure	Not available	~0.019 mmHg @ 25°C[2]	~0.003 mmHg @ 25°C[1][7]	~0.007 mmHg @ 25°C[8]
Substantivity	N/A	>124 hours[5]	~124 hours[1][7]	~191 hours

Mandatory Visualizations



Signaling Pathway and Experimental Workflow Diagrams

To provide a deeper understanding of the mechanisms of olfaction and the methods for performance evaluation, the following diagrams have been generated using Graphviz.

Caption: Canonical olfactory signal transduction pathway initiated by odorant binding.

Caption: Experimental workflow for evaluating fragrance substantivity on fabric.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and objective assessment of fragrance performance. Below are protocols for two key experiments cited in this guide.

Protocol: Odor Detection Threshold Determination

This protocol is based on the internationally recognized ASTM E679 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits"[10][11][12].

- Objective: To determine the lowest concentration of a fragrance ketone that is detectable by a human sensory panel.
- Materials:
 - Olfactometer for precise gas-phase dilutions[13].
 - Odor-free air or nitrogen as the dilution gas.
 - Glass sniffing ports.
 - A panel of 10-20 trained and screened human assessors. Assessors are screened for normal olfactory acuity and trained in sniffing techniques and intensity rating[14].
 - Solutions of the test ketone at known concentrations.
- Methodology:



- Sample Preparation: A stock solution of the ketone is prepared and serially diluted in a non-odorous solvent. These dilutions are introduced into the olfactometer to generate a series of ascending gas-phase concentrations.
- Presentation (3-Alternative Forced-Choice, 3-AFC): For each concentration step, the
 olfactometer presents three samples to the panelist: two are blanks (odor-free air) and one
 contains the diluted odorant. The order is randomized for each trial[12].
- Ascending Series: The test begins with a concentration well below the expected threshold and increases in discrete steps (e.g., a dilution factor of 2 or 3 per step).
- Panelist Task: Panelists are required to sniff from all three ports and choose the one that smells different, even if they must guess. A correct identification is marked as '+', incorrect as '-'.
- Threshold Determination: An individual's threshold is typically calculated as the geometric mean of the last concentration step missed and the first concentration step correctly identified[11]. The panel's threshold is the geometric mean of the individual thresholds.
- Data Analysis: The final threshold is reported in parts per billion (ppb) by volume or μg/m³.
 This value represents the concentration at which 50% of the panel can detect the substance.

Protocol: Fragrance Substantivity on Fabric Evaluation

This protocol describes a combined sensory and instrumental method to quantify how long a fragrance lasts on a textile substrate.

- Objective: To measure the tenacity (longevity) of a fragrance ketone on a standardized fabric after a simulated washing and drying cycle.
- Materials:
 - Standardized cotton swatches.
 - Launder-Ometer or similar laboratory washing simulator.
 - Unfragranced fabric softener or detergent base.



- Solutions of test ketones (e.g., 1% in ethanol).
- Headspace Gas Chromatography-Mass Spectrometry (GC-MS) system with a Solid Phase Microextraction (SPME) autosampler[15].
- A panel of trained sensory assessors.
- Methodology:
 - Sample Preparation and Treatment:
 - An exact amount of the ketone solution is applied to each cotton swatch.
 - The swatches are treated in the Launder-Ometer with the unfragranced base to simulate a rinse cycle[16].
 - Swatches are wrung to a consistent moisture level and line-dried for 24 hours in a controlled, odor-free environment.
 - Sensory (Olfactive) Evaluation:
 - A trained panel assesses the odor intensity of the dry swatches at predetermined time intervals (e.g., 0, 4, 8, 24, 48 hours) using a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).
 - Evaluations are conducted in individual, ventilated booths to prevent crosscontamination.
 - Instrumental (GC-MS) Analysis:
 - At each time interval, a swatch is sealed in a headspace vial.
 - The vial is incubated at a controlled temperature (e.g., 35°C) to allow volatile molecules to accumulate in the headspace.
 - An SPME fiber is exposed to the headspace to adsorb the fragrance molecules.



■ The fiber is injected into the GC-MS, which separates and identifies the ketone, and its quantity is determined relative to an internal standard[17].

Data Analysis:

- Sensory Data: A curve of mean odor intensity versus time is plotted. The time at which the intensity drops below a predetermined level is the olfactive substantivity.
- Instrumental Data: A decay curve of ketone concentration versus time is plotted. The halflife of the fragrance on the fabric can be calculated.
- Correlation: The instrumental data provides an objective quantification that can be correlated with the sensory perception of longevity.

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